molecular formula C14H16N2O3 B12931064 4-(2-(1H-Imidazol-1-yl)ethoxy)-3-ethoxybenzaldehyde

4-(2-(1H-Imidazol-1-yl)ethoxy)-3-ethoxybenzaldehyde

Cat. No.: B12931064
M. Wt: 260.29 g/mol
InChI Key: UVCLITZUVUXDSK-UHFFFAOYSA-N
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Description

4-(2-(1H-Imidazol-1-yl)ethoxy)-3-ethoxybenzaldehyde is an organic compound that features an imidazole ring attached to an ethoxybenzaldehyde structure. This compound is part of a broader class of imidazole-containing compounds, which are known for their diverse chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1H-Imidazol-1-yl)ethoxy)-3-ethoxybenzaldehyde typically involves the reaction of 4-hydroxy-3-ethoxybenzaldehyde with 2-(1H-imidazol-1-yl)ethanol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-(1H-Imidazol-1-yl)ethoxy)-3-ethoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-(1H-Imidazol-1-yl)ethoxy)-3-ethoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-(1H-Imidazol-1-yl)ethoxy)-3-ethoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. This compound may also modulate signaling pathways by interacting with key proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(1H-Imidazol-1-yl)ethoxy)-3-ethoxybenzaldehyde is unique due to its specific combination of an imidazole ring and an ethoxybenzaldehyde structure. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

3-ethoxy-4-(2-imidazol-1-ylethoxy)benzaldehyde

InChI

InChI=1S/C14H16N2O3/c1-2-18-14-9-12(10-17)3-4-13(14)19-8-7-16-6-5-15-11-16/h3-6,9-11H,2,7-8H2,1H3

InChI Key

UVCLITZUVUXDSK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCN2C=CN=C2

Origin of Product

United States

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